molecular formula C11H14O2 B14042599 6-Methylisoeugenol

6-Methylisoeugenol

Cat. No.: B14042599
M. Wt: 178.23 g/mol
InChI Key: WNRFSDIWIBKOKJ-SNAWJCMRSA-N
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Description

6-Methylisoeugenol is a phenylpropanoid compound, specifically an isoeugenol derivative with a 6-methyl substituent. It is known for its presence in certain essential oils and its applications in various fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylisoeugenol can be synthesized through the O-methylation of eugenol. This process involves the use of dimethyl carbonate as a green chemistry reagent and phase-transfer catalysts like polyethylene glycol 800. The reaction typically occurs at a temperature of 140°C over a period of 3 hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of green chemistry reagents and phase-transfer catalysts ensures high yield and selectivity, making the process efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Methylisoeugenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy and methyl groups can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

6-Methylisoeugenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma

Mechanism of Action

The mechanism of action of 6-Methylisoeugenol involves its interaction with cell membranes, leading to increased membrane fluidity and permeability. This non-disruptive detergent-like mechanism destabilizes the membrane, which can result in antimicrobial effects. Additionally, its interaction with molecular targets and pathways in cancer cells contributes to its potential anticancer properties .

Comparison with Similar Compounds

    Isoeugenol: An isomer of eugenol with a prop-1-enyl group instead of an allyl group.

    Methyl isoeugenol: The methyl ether of isoeugenol, found in essential oils.

    5-Methylisoeugenol: Another methylated derivative of isoeugenol.

Uniqueness: 6-Methylisoeugenol stands out due to its specific 6-methyl substitution, which imparts unique chemical properties and biological activities. Its synthesis using green chemistry principles also highlights its environmental benefits .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-methoxy-6-methyl-4-[(E)-prop-1-enyl]phenol

InChI

InChI=1S/C11H14O2/c1-4-5-9-6-8(2)11(12)10(7-9)13-3/h4-7,12H,1-3H3/b5-4+

InChI Key

WNRFSDIWIBKOKJ-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C(=C1)C)O)OC

Canonical SMILES

CC=CC1=CC(=C(C(=C1)C)O)OC

Origin of Product

United States

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